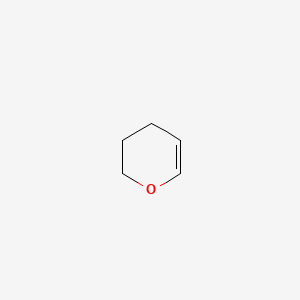
3,4-Dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of 86°C and a density of 0.922 g/mL . This compound is widely used in organic synthesis, particularly as a protecting group for alcohols.
Synthetic Routes and Reaction Conditions:
Olefin Metathesis/Double Bond Migration: This method involves the use of first and second-generation Grubbs’ catalysts to catalyze the double bond migration of allyl ethers to cyclic enol ethers.
Molecular Iodine Catalysis: Molecular iodine catalyzes the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature.
Titanocene-Catalyzed Reductive Domino Reaction: This method provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides.
Industrial Production Methods: this compound is industrially produced by the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures ranging from 300 to 400°C .
Types of Reactions:
Reduction: It can be reduced to form tetrahydropyran.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Sodium borohydride (NaBH4) and other hydride sources are commonly used.
Substitution: Acid catalysts such as p-toluenesulfonic acid are frequently employed.
Major Products:
Tetrahydropyran: Formed through reduction reactions.
Tetrahydropyranylated Products: Formed through substitution reactions with alcohols.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyran is extensively used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions in complex organic syntheses.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It finds applications in the polymer industry, particularly in the polymerization reactions.
Mécanisme D'action
The primary mechanism of action of 3,4-Dihydro-2H-pyran involves its ability to form stable tetrahydropyranyl ethers with alcohols. This protects the alcohol group from various reactions, allowing for selective transformations in multi-step syntheses . The formation and cleavage of these ethers are typically catalyzed by acids, such as p-toluenesulfonic acid .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-4H-pyran: This isomer has a methylene group separating the double bond and oxygen.
Tetrahydropyran: A fully saturated analog of 3,4-Dihydro-2H-pyran.
Uniqueness: this compound is unique due to its ability to form stable protecting groups for alcohols, which are resistant to bases and Grignard reagents but can be easily removed by mild acids . This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.
Propriétés
Numéro CAS |
25512-65-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran |
InChI |
InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2 |
Clé InChI |
YOMXAHRCWPEIIK-UHFFFAOYSA-N |
SMILES |
C1CC=COC1 |
SMILES canonique |
C1CC=COC1.C1COCC=C1 |
Point d'ébullition |
86.0 °C |
Point d'éclair |
0 °F (NFPA, 2010) |
melting_point |
-70.0 °C |
Description physique |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















